2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide
Description
The compound 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydroisoquinolinone core substituted with an ethyl group at position 2 and a 4-nitrophenylacetamide moiety at position 4. Its molecular formula is C₁₉H₁₇N₃O₅, with a calculated molecular weight of 367.36 g/mol.
Properties
IUPAC Name |
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-21-11-10-15-16(19(21)24)4-3-5-17(15)27-12-18(23)20-13-6-8-14(9-7-13)22(25)26/h3-11H,2,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGJRXDHTVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of Acetamide Moiety: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on logP : The 4-fluorophenyl analog (G856-9283) exhibits a moderate logP of 2.68, suggesting reasonable lipophilicity. The target compound’s nitro group may further increase hydrophobicity compared to fluorine, though experimental data are lacking.
- Molecular Weight : The nitro group contributes to a higher molecular weight (~367 g/mol) compared to the 4-fluoro analog (340 g/mol). This could impact pharmacokinetics, such as absorption and distribution.
Crystallographic and Structural Insights
- Crystal Packing : N-(4-chloro-2-nitrophenyl)acetamide derivatives () exhibit intermolecular hydrogen bonding (C–H⋯O interactions), which stabilizes their solid-state structures. Similar interactions may govern the crystallinity of the target compound .
Biological Activity
The compound 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes an isoquinoline moiety and an acetamide functional group. Its molecular formula is , suggesting significant potential for biological activity due to its unique chemical properties.
The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of the isoquinoline framework and subsequent functionalization to introduce the acetamide group. The structural complexity allows for a variety of interactions with biological targets, making it a candidate for medicinal chemistry applications.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, benzamide derivatives have been shown to possess antitumor effects in clinical settings, with some patients demonstrating prolonged survival rates when treated with similar compounds . The isoquinoline structure is often associated with various pharmacological effects, including anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. The presence of the nitrophenyl group may enhance its affinity for certain receptors or enzymes, potentially leading to inhibition of tumor growth or induction of apoptosis in cancer cells.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on related compounds:
- Inhibition Studies : A study on benzamide derivatives found that certain compounds exhibited moderate to high potency as RET kinase inhibitors, which are critical in various cancers . This suggests that similar mechanisms may be exploitable in this compound.
- Pharmacological Assessments : Research has demonstrated that modifications in the isoquinoline structure can lead to enhanced biological activity against cancer cell lines. For example, derivatives with specific substitutions showed increased efficacy in inhibiting cell proliferation and inducing apoptosis .
- Clinical Implications : Clinical trials involving benzamide-related compounds have indicated promising results in terms of safety and efficacy, paving the way for further exploration into the therapeutic potential of structurally related compounds like this compound .
Data Table: Biological Activity Comparison
Q & A
Basic: How can the synthesis of 2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide be optimized for higher yield?
Methodological Answer:
Optimization involves:
- Reagent selection : Use Na₂CO₃ or K₂CO₃ as bases to facilitate nucleophilic substitution reactions, as seen in analogous acetamide syntheses .
- Solvent systems : Polar aprotic solvents like DMF or acetic acid enhance reaction efficiency .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve intermediate formation, monitored via TLC .
- Purification : Recrystallization from ethanol or ethyl acetate ensures high purity (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~168–170 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI/APCI(+) peaks at m/z 347 [M+H]⁺) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate its biological activity against cancer targets?
Methodological Answer:
- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to assess cytotoxicity .
- Targeted screening : Perform enzyme inhibition studies (e.g., kinase assays) to identify mechanistic pathways .
- Dose-response analysis : Generate IC₅₀ values using nonlinear regression models to quantify potency .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified nitro or ethyl groups to assess impact on bioactivity .
- Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., PARP-1) .
- Pharmacophore mapping : Identify critical functional groups (e.g., acetamide linkage) via comparative molecular field analysis (CoMFA) .
Basic: How can solubility and formulation challenges be addressed for in vivo studies?
Methodological Answer:
- Solubility screening : Test in DMSO/PBS mixtures (e.g., 10% DMSO) using UV-Vis spectroscopy to determine λmax .
- Nanoparticle encapsulation : Use PLGA-based carriers to enhance bioavailability, as demonstrated for similar lipophilic acetamides .
Advanced: What experimental designs are suitable for in vivo toxicity evaluation?
Methodological Answer:
- Rodent models : Administer doses of 10–100 mg/kg via oral gavage or intraperitoneal injection over 14 days .
- Toxicokinetic analysis : Measure plasma concentrations via HPLC-MS to assess absorption and clearance .
- Histopathology : Examine liver/kidney tissues for necrosis or inflammation post-mortem .
Advanced: How can stability under physiological conditions be assessed?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and quantify degradation via HPLC at 24-hour intervals .
- Light/thermal stability : Expose to 40°C and UV light for 48 hours; monitor structural integrity using NMR .
Basic: What are the key considerations for designing a stability-indicating assay?
Methodological Answer:
- Forced degradation : Use oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to simulate stressors .
- HPLC method validation : Ensure resolution between degradation products and the parent compound (R > 2.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
